2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a diverse set of applications. This compound stands out due to its multi-functional groups, including amino, dimethylamino, ethoxyphenyl, and carbonitrile groups, making it a valuable candidate for various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction process:
Condensation Reaction: : The initial step usually involves a condensation reaction between an aromatic aldehyde, an ethyl acetoacetate derivative, and a primary amine under acidic or basic conditions.
Cyclization: : This step involves cyclization to form the hexahydroquinoline core, often facilitated by a catalyst such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
Functional Group Introduction:
Oxidation: : Finally, the oxidation of the intermediate products to introduce the carbonitrile and the amine groups.
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, enhances yield and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, forming various oxo derivatives.
Reduction: : Reduction reactions can convert the carbonitrile group to primary amines or other derivatives.
Substitution: : It can also participate in nucleophilic substitution reactions, replacing functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, amines.
Major Products
Oxidized derivatives
Reduced amine derivatives
Substituted quinoline derivatives
Scientific Research Applications
This compound is a subject of interest in several fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential use in biological assays and enzyme inhibition studies.
Medicine: : Investigation of its pharmacological properties, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents.
Industry: : Utilized in the production of dyes, pigments, and other organic materials.
Mechanism of Action
Effects and Molecular Targets
The mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it is studied for its ability to interact with biological targets such as enzymes and receptors. The carbonitrile group, in particular, is reactive and can form bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzymatic activity.
Pathways Involved
Signal Transduction: : Potential impact on cellular signaling pathways by modulating receptor activity.
Enzyme Inhibition: : Direct interaction with enzyme active sites, inhibiting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4-phenylquinoline: : Shares structural similarities but lacks the dimethylamino and ethoxyphenyl groups.
2-Amino-1,4-dihydro-4-oxo-quinolines: : Often investigated for similar medicinal properties.
Uniqueness
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its multi-functional groups and structural complexity, which provide a unique scaffold for further chemical modifications and enhance its reactivity and applicability across various domains.
There you have it, a comprehensive look at this compound. Fascinating, isn't it?
Properties
IUPAC Name |
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-32-23-13-9-8-12-19(23)24-20(16-27)26(28)30(29(2)3)21-14-18(15-22(31)25(21)24)17-10-6-5-7-11-17/h5-13,18,24H,4,14-15,28H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYUNGMOBSERDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.